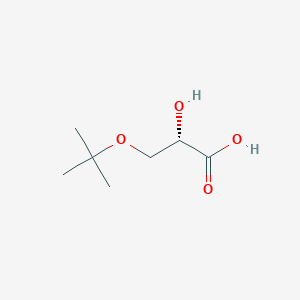

(S)-3-(叔丁氧基)-2-羟基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-3-(tert-Butoxy)-2-hydroxypropanoic acid is a chiral compound that is of interest in the field of organic chemistry due to its potential applications in the synthesis of biologically active molecules and as a building block for more complex chemical structures. While the specific compound is not directly discussed in the provided papers, the related structures and synthesis methods can offer insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, an improved synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was achieved using a modified Pictet-Spengler reaction, which provided a high yield and enantiomeric excess of the final product . Similarly, the synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid was reported starting from enantiomerically enriched precursors, highlighting the importance of chiral starting materials and selective reactions in obtaining the desired enantiomer . These methods could potentially be adapted for the synthesis of (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid.

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been studied using techniques such as X-ray crystallography. For example, the crystal and molecular structure of (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid was determined, revealing the Z-configuration of the cyclopropane ring and the presence of intermolecular hydrogen bonds . These findings provide a basis for understanding the conformational preferences of similar molecules, which could be relevant for the molecular structure analysis of (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid.

Chemical Reactions Analysis

The chemical reactivity of compounds with tert-butoxy groups and hydroxypropanoic acid moieties can be inferred from the literature. The presence of the tert-butoxy group can influence the reactivity and selectivity of the molecule in various chemical reactions, such as the Mitsunobu reaction used to synthesize perfluoro-tert-butyl 4-hydroxyproline . Understanding these reactions is crucial for developing synthetic routes and manipulating the chemical properties of (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid can be deduced from the properties of structurally related compounds. For example, the solubility, melting point, and stability of the compound may be influenced by the presence of the tert-butoxy and hydroxy groups. The enantiomeric purity, as seen in the synthesis of related compounds, is also a critical property that affects the physical behavior and potential applications of the compound . These properties are essential for the practical use of (S)-3-(tert-Butoxy)-2-hydroxypropanoic acid in chemical synthesis and pharmaceutical applications.

科学研究应用

抗氧化特性和健康意义

羟基肉桂酸和抗氧化活性: 羟基肉桂酸如 (S)-3-(叔丁氧基)-2-羟基丙酸广泛存在于各种食物中,并表现出显著的抗氧化特性。它们在清除各种自由基中发挥着重要作用,从而有助于健康益处和降低疾病风险,特别是在谷物、水果、蔬菜和饮料中 (Shahidi & Chandrasekara, 2010).

羟基肉桂酸的构效关系: 羟基肉桂酸的构效关系强调了特定结构元素(如侧链中的不饱和键)对其抗氧化功效的重要性。这篇综述重点介绍了结构修饰对羟基肉桂酸抗氧化活性的显著影响,强调了仔细评估以开发有效的抗氧化分子的必要性 (Razzaghi-Asl et al., 2013).

环境影响和安全问题

合成酚类抗氧化剂的环境存在和毒性: 合成酚类抗氧化剂,包括那些在结构上与 (S)-3-(叔丁氧基)-2-羟基丙酸相关的抗氧化剂,广泛用于工业和商业产品。然而,它们的环境存在和潜在毒性引起了人们的担忧,这表明需要具有减少环境影响的新型抗氧化剂 (Liu & Mabury, 2020).

药理意义

咖啡酸和阿尔茨海默病: 咖啡酸在结构上与 (S)-3-(叔丁氧基)-2-羟基丙酸相似,在大脑中表现出保护作用,特别是在阿尔茨海默病的背景下。它表现出抗炎和抗氧化特性,为相关化合物的潜在治疗应用提供了见解 (Habtemariam, 2017).

没食子酸和抗炎特性: 没食子酸是另一种具有相似酚类结构的化合物,以其强大的抗炎特性而闻名。对其药理活性和机制的全面综述突出了其在治疗炎症相关疾病方面的潜力,为结构相关的羟基肉桂酸的治疗应用提供了视角 (Bai et al., 2020).

安全和危害

未来方向

属性

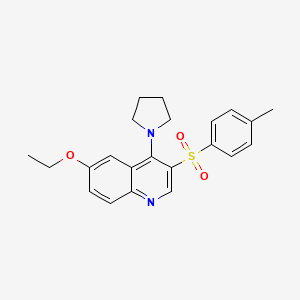

IUPAC Name |

(2S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-7(2,3)11-4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMIPPITFFHKFG-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(tert-Butoxy)-2-hydroxypropanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2529761.png)

![2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-N-(2-phenylethyl)acetamide](/img/structure/B2529766.png)

![5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid](/img/structure/B2529767.png)

![3-[Benzyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2529772.png)

![1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2529774.png)

![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2529777.png)

![3-({1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2529780.png)